{2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid
Overview
Description
{2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2,4-difluorophenylmethoxy group. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations.
Mechanism of Action
Target of Action
The primary target of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of new organic compounds, which can have various applications in organic chemistry .
Action Environment
The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which the compound participates, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid typically involves the reaction of 2,4-difluorobenzyl alcohol with phenylboronic acid under specific conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate. The process can be summarized as follows:
Step 1: Protection of the hydroxyl group in 2,4-difluorobenzyl alcohol.
Step 2: Formation of the boronic ester intermediate.
Step 3: Hydrolysis of the boronic ester to yield the final boronic acid product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound. It couples with various aryl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can undergo reduction reactions to form corresponding boranes.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation.
Boranes: Formed through reduction.
Chemistry:
Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Used in the synthesis of pharmaceutical intermediates.
Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other molecules.
Industry:
Material Science: Used in the development of advanced materials such as polymers and nanomaterials.
Electronics: Plays a role in the synthesis of organic semiconductors.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the difluorophenylmethoxy group, making it less reactive.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a difluorophenylmethoxy group, affecting its reactivity and stability.
2,4-Difluorophenylboronic Acid: Similar in structure but lacks the methoxy group, leading to different reactivity patterns.
Uniqueness: {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid is unique due to the presence of both difluorophenyl and methoxy groups, which enhance its reactivity and stability. This makes it a valuable reagent in various chemical transformations, particularly in Suzuki-Miyaura cross-coupling reactions.
Properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-10-6-5-9(12(16)7-10)8-19-13-4-2-1-3-11(13)14(17)18/h1-7,17-18H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTAOABISMWPQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=C(C=C(C=C2)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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